The FliE protein is a crucial component of the flagellar apparatus in certain bacteria, particularly Salmonella. It plays a significant role in the assembly and functioning of the bacterial flagellum, which is essential for motility. The FliE protein interacts with other proteins at the inner membrane base of the flagellar machine, contributing to the complex processes involved in flagellar secretion and assembly. Genetic studies have shown that mutations in the fliE gene can lead to defects in motility, highlighting its importance in bacterial locomotion and signaling mechanisms .
FliE belongs to a class of proteins known as membrane-associated proteins that are involved in the assembly and function of bacterial flagella. It is classified under the broader category of structural proteins within the bacterial flagellar system, which also includes other components such as FliF and FliG .
The synthesis of FliE protein is regulated at the genetic level through transcription and translation processes. The fliE gene is transcribed into messenger RNA, which is then translated into the FliE protein by ribosomes. Various experimental techniques have been employed to analyze protein synthesis rates, including ribosome profiling and quantitative modeling using data from these profiles .
Ribosome profiling provides insights into translation initiation and elongation rates by analyzing ribosome occupancy on mRNA transcripts. This method involves treating cells with cycloheximide to halt translation, followed by lysis and sequencing of ribosome-protected mRNA fragments. Such analyses have been critical in understanding how FliE synthesis is regulated under different physiological conditions .
The molecular structure of FliE has been investigated through various biochemical methods, including X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that FliE consists of distinct functional domains at both its N- and C-termini, which are essential for its interaction with other flagellar components .
The amino acid sequence of FliE reveals conserved regions that are critical for its function. Mutagenesis studies have identified key residues within these domains that are vital for maintaining motility and proper flagellar function .
FliE participates in several biochemical reactions that facilitate flagellar assembly. It interacts with other proteins involved in the secretion pathway, forming complexes that are essential for transporting flagellar components across the inner membrane .
The interactions between FliE and other proteins can be studied using co-immunoprecipitation assays, which allow researchers to identify binding partners and elucidate the dynamics of protein-protein interactions within the flagellar assembly machinery .
The mechanism by which FliE operates involves its role as a scaffolding protein at the base of the flagellum. It helps recruit other essential proteins to form a functional assembly platform for flagellar components .
Studies indicate that mutations affecting FliE can disrupt this assembly process, leading to non-motile phenotypes in Salmonella strains. The identification of suppressor mutations further elucidates its functional interactions within the flagellar biogenesis pathway .
FliE is a hydrophilic protein due to its structure, which allows it to interact effectively with other membrane-associated proteins. Its stability is influenced by factors such as temperature and pH, which can affect its conformation and function .
The chemical properties of FliE include its susceptibility to proteolytic degradation under certain conditions, which can be studied using various protease assays. Understanding these properties helps in elucidating how FliE maintains its structural integrity during flagellar assembly processes .
Research on FliE has significant implications for understanding bacterial motility and pathogenesis. Insights gained from studying this protein contribute to broader applications in microbiology, including:
The fliE gene in Salmonella enterica serovar Typhimurium is positioned within flagellar region IIIb of the chromosome, functioning as a monocistronic transcriptional unit adjacent to and divergent from the fliF operon. It resides several kilobases away from the nearest upstream flagellar operon (fliD), forming the first gene in a cluster encompassing fliE to fliR [5]. This genomic arrangement is evolutionarily conserved in Enterobacteriaceae, including Escherichia coli, where fliE similarly acts as a gateway gene bridging the MS ring-encoding fliF and downstream components of the flagellar type III secretion system (fT3SS) [5]. Genetic suppressor studies demonstrate that fliE mutations are functionally compensated by alterations in genes encoding proximal rod proteins (flgB, flgC), the MS ring protein (fliF), and the export gate component (fliR), confirming its central role in physically and functionally connecting the membrane-embedded MS ring with the emerging axial structure [1] [2].
Table 1: Genomic Context of fliE in Selected Bacterial Species
Species | Chromosomal Region | Adjacent Genes | Operon Structure |
---|---|---|---|
Salmonella enterica | Flagellar region IIIb | Divergent from fliF | Monocistronic |
Escherichia coli | Flagellar region III | Downstream of fliD | Monocistronic |
Campylobacter jejuni | Flagellar locus 1 | Co-transcribed with flg genes | Polycistronic |
FliE is a small protein of 104 amino acids in Salmonella (molecular mass ≈ 11.1 kDa) exhibiting moderate hydrophilicity. Despite lacking sequence homology with axial rod components or injectisome proteins, it features three critical α-helical domains: α1 (N-terminal), α2, and α3 (C-terminal) [1] [2]. Saturation mutagenesis reveals that functional residues cluster predominantly in the N-terminal (residues 1–20) and C-terminal (residues 74–104) helices, with substitutions like V99A/G and S101P severely impairing motility [1] [2]. The α1 helix mediates interactions with the MS ring (FliF), while the α2-α3 coiled coil forms the D0 domain characteristic of axial proteins, enabling interactions with the rod proteins FlgB and FlgC [1] [6]. This domain organization allows FliE to serve as an architectural adaptor, resolving geometric mismatches between the planar MS ring and the helical rod [1]. Hydrophobicity profiling indicates a bipolar charge distribution, with the N-terminus containing hydrophobic residues essential for membrane association and the C-terminus harboring charged residues for protein-protein interactions [5].
Table 2: Functional Sequence Motifs in FliE
Domain | Residue Range | Key Motifs/Features | Functional Role | Mutational Impact |
---|---|---|---|---|
N-terminal (α1) | 1–20 | Hydrophobic patches | FliF (MS ring) binding | Loss of MS ring anchoring |
Spacer | 21–73 | Variable, low conservation | Structural flexibility | Tolerates deletions/insertions |
C-terminal (α3) | 74–104 | D0 domain, coiled-coil signature | FlgB/FlgC (rod) binding; FliR interaction | Rod assembly failure; export defect |
fliE transcription is governed by the class II flagellar regulon and is strictly dependent on the FlhD4C2 master activator complex. Its monocistronic operon structure allows independent expression from the upstream fliF operon, despite their genomic proximity [2] [5]. FliE expression occurs concomitantly with MS ring assembly, positioning it temporally for incorporation into the nascent flagellar base. As a core component of the export gate, FliE is required for the subsequent secretion of rod/hook/filament substrates (class III genes). Mutations in fliE therefore abrogate late flagellar gene expression by preventing the hierarchical activation of σ²⁸ (FliA)-dependent class III promoters, which rely on completed basal body assembly [1] [2] [5]. This places FliE within a critical checkpoint controlling the transition from structural assembly to effector secretion.
Table 3: Transcriptional Regulation of fliE in Salmonella
Regulatory Level | Regulator | Promoter Class | Dependence | Functional Consequence |
---|---|---|---|---|
Master regulator | FlhD4C2 | Class II | Direct activation | Basal expression initiation |
Checkpoint control | FliE itself | N/A | Functional protein incorporation | σ²⁸ (FliA)-dependent class III activation |
Feedback inhibition | FlgM | N/A | Intact export gate | Anti-σ factor sequestration by FliE-FlhA complex |
The assembly-dependent feedback loop ensures that class III genes (e.g., flagellin) are only expressed when a functional export apparatus, including FliE, is in place. This prevents energetically costly premature synthesis of hook/filament subunits [1] [2]. Consequently, fliE mutants exhibit locked expression profiles, halting at class II due to their inability to form a competent export channel and secrete the anti-σ factor FlgM [1] [5].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8